![molecular formula C22H30N4O2 B3897584 6,10a-di-4-morpholinyl-6a,7,8,9,10,10a-hexahydro-6H-indolo[1,2-a]benzimidazole](/img/structure/B3897584.png)
6,10a-di-4-morpholinyl-6a,7,8,9,10,10a-hexahydro-6H-indolo[1,2-a]benzimidazole
Overview
Description
6,10a-di-4-morpholinyl-6a,7,8,9,10,10a-hexahydro-6H-indolo[1,2-a]benzimidazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as SB-269970 and is a selective 5-HT7 receptor antagonist. The 5-HT7 receptor is a type of serotonin receptor that is found in the central nervous system and has been implicated in a variety of physiological processes.
Mechanism of Action
SB-269970 acts as a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is coupled to the adenylyl cyclase signaling pathway. By blocking the activity of this receptor, SB-269970 can modulate the levels of cyclic AMP (cAMP) in the brain and other tissues. This, in turn, can affect a variety of physiological processes that are regulated by the 5-HT7 receptor.
Biochemical and Physiological Effects:
SB-269970 has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. For example, this compound has been shown to reduce the duration of REM sleep and increase wakefulness in rats. It has also been shown to enhance memory consolidation and improve cognitive performance in mice. In addition, SB-269970 has been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of SB-269970 is that it is a selective antagonist of the 5-HT7 receptor, which means that it can be used to study the specific effects of this receptor without affecting other serotonin receptors. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on SB-269970 and the 5-HT7 receptor. One area of interest is the role of this receptor in regulating circadian rhythms and sleep. Another area of interest is the potential use of SB-269970 as a treatment for depression and anxiety disorders. Additionally, there is interest in developing new drugs that target the 5-HT7 receptor for a variety of therapeutic applications.
Scientific Research Applications
SB-269970 has been studied for its potential applications in a variety of scientific research areas, including neuroscience, psychiatry, and pharmacology. In neuroscience, this compound has been used to study the role of the 5-HT7 receptor in regulating sleep, circadian rhythms, and memory. In psychiatry, SB-269970 has been studied for its potential as a treatment for depression and anxiety disorders. In pharmacology, this compound has been used to screen for new drugs that target the 5-HT7 receptor.
properties
IUPAC Name |
4-(4a-morpholin-4-yl-1,2,3,4,11,11a-hexahydroindolo[1,2-a]benzimidazol-11-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-2-7-19-18(6-1)23-21-20(24-9-13-27-14-10-24)17-5-3-4-8-22(17,26(19)21)25-11-15-28-16-12-25/h1-2,6-7,17,20H,3-5,8-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKLHIKTXJPZQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C(C3=NC4=CC=CC=C4N32)N5CCOCC5)N6CCOCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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